tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate

Description

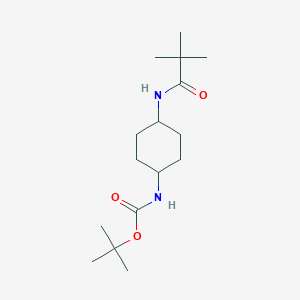

tert-Butyl (1R,4R)-4-pivalamidocyclohexylcarbamate is a stereochemically defined cyclohexane derivative featuring a tert-butyl carbamate group at the 1-position and a pivalamido (trimethylacetamido) substituent at the 4-position of the cyclohexyl ring. The stereochemistry (1R,4R) indicates a trans configuration, which confers structural rigidity and influences its physicochemical properties . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its steric and electronic properties are leveraged to modulate reactivity and stability in prodrug design or peptidomimetic frameworks .

Properties

IUPAC Name |

tert-butyl N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O3/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)21-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNMKKLCQPOFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116788 | |

| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-17-3 | |

| Record name | Carbamic acid, N-[trans-4-[(2,2-dimethyl-1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexylcarbamate Moiety: This step involves the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions to form tert-butyl cyclohexylcarbamate.

Introduction of the Pivalamide Group: The tert-butyl cyclohexylcarbamate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to introduce the pivalamide group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to downstream biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (CAS 1286275-29-3)

- Substituent : Isobutyramido ((CH3)2CHCO-) vs. pivalamido ((CH3)3CCO-).

- Molecular Weight : 284.4 g/mol (identical backbone, smaller acyl group).

- Key Differences : The reduced steric bulk of isobutyramido may enhance reactivity in acyl-transfer reactions compared to the more hindered pivalamido derivative. This impacts synthetic utility in contexts requiring milder reaction conditions .

tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (CAS 1286273-61-7)

- Substituent: Cyclopentylamino (secondary amine) vs. pivalamido (amide).

- Molecular Weight : 282.428 g/mol.

- Key Differences : The amine group increases nucleophilicity, enabling participation in Schiff base formation or alkylation reactions. However, the absence of an acyl group reduces metabolic stability, limiting its utility in prodrug applications .

tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS 1286274-12-1)

- Substituent: 2-Chlorobenzylamino (aromatic amine with electron-withdrawing Cl).

- Molecular Weight : 338.87 g/mol.

- This compound may exhibit enhanced binding affinity in kinase inhibitors but suffers from higher hydrophobicity, complicating formulation .

tert-Butyl ((1R,4R)-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CAS 1289386-80-6)

- Substituent: 2-Chloropyrimidinylamino (heterocyclic amine).

- Molecular Weight : 326.82 g/mol.

- Key Differences : The pyrimidine ring enables hydrogen bonding and aromatic interactions, making this derivative a candidate for nucleotide analog synthesis. However, the increased polarity may reduce blood-brain barrier penetration compared to the pivalamido variant .

Stereochemical and Functional Group Comparisons

tert-Butyl cis-4-hydroxycyclohexylcarbamate

trans-tert-Butyl-4-aminocyclohexylcarbamate (CAS 177906-48-8)

- Substituent : Primary amine (trans-configuration).

- Key Differences : The free amine enables rapid conjugation (e.g., peptide coupling), but its high reactivity necessitates protection during synthesis. The trans-configuration mimics natural peptide backbones, aiding in foldamer design .

Data Tables

Table 1. Structural and Molecular Comparison of Cyclohexylcarbamate Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| tert-Butyl (1R,4R)-4-pivalamidocyclohexylcarbamate | Pivalamido | C16H29N2O3 | 284.4 | High steric hindrance, lipophilic |

| tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate | Isobutyramido | C15H27N2O3 | 284.4 | Moderate steric hindrance |

| tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate | Cyclopentylamino | C16H30N2O2 | 282.4 | Nucleophilic amine |

| tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate | 2-Chlorobenzylamino | C18H27ClN2O2 | 338.9 | Aromatic electron-withdrawing effects |

| tert-Butyl ((1R,4R)-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate | 2-Chloropyrimidinylamino | C15H23ClN4O2 | 326.8 | Heterocyclic binding motif |

Research Findings and Implications

- Steric Effects : The pivalamido group in the target compound imposes significant steric hindrance, slowing enzymatic degradation and unwanted side reactions, which is advantageous in prodrugs .

- Solubility Trade-offs: Lipophilic substituents like pivalamido reduce aqueous solubility, necessitating formulation strategies such as lipid nanoparticles or co-solvents .

- Synthetic Utility: Compounds with amine substituents (e.g., cyclopentylamino) are preferred for rapid derivatization, whereas amide-bearing analogs (e.g., pivalamido) prioritize stability .

Biological Activity

tert-Butyl (1R*,4R*)-4-pivalamidocyclohexylcarbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C₁₆H₃₀N₂O₃

- Molecular Weight: 298.42 g/mol

- CAS Number: 1286273-17-3

The compound features a cyclohexyl ring substituted with a pivalamide group, contributing to its unique biological profile.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential activity as an inhibitor or modulator in specific biochemical processes.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its effects on cell proliferation, apoptosis, and receptor binding.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Properties:

In a study involving various cancer cell lines, this compound demonstrated significant inhibition of cell growth, particularly in breast and prostate cancer models. The mechanism involved modulation of apoptosis pathways, leading to increased cell death rates. -

Anti-inflammatory Effects:

Another investigation assessed the compound's ability to modulate inflammatory responses. Results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with the compound in lipopolysaccharide (LPS)-stimulated macrophages. -

Neuroprotection:

Research highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to enhance the survival rate of cultured neurons exposed to oxidative agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and moderate bioavailability when administered orally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.